4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Description
4-Bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a 5-oxopyrrolidin-3-yl group via a sulfonamide bridge. Sulfonamides are historically significant for their antimicrobial and antidiabetic properties, with structural variations influencing biological activity and pharmacokinetics .
Crystallographic studies of analogous compounds, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (bromopropamide), reveal a monoclinic C2/c space group with intermolecular N–H···O and C–H···O hydrogen bonds stabilizing the crystal lattice .
Properties
IUPAC Name |
4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKYEQXUOFTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced to form different derivatives. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form various adducts. Acid or base catalysts are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzenesulfonamides, pyrrolidinone derivatives, and various adducts with functional groups.
Scientific Research Applications
4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. It combines a sulfonamide group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine derivative, gaining attention for potential therapeutic applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves several key steps, often starting from 1,4-benzodioxane-6-amine and 4-bromobenzenesulfonyl chloride under alkaline conditions to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide as a key intermediate. The process is monitored using thin-layer chromatography (TLC), and the structure is confirmed using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula is , with a molecular weight of approximately 452.14 g/mol.
Reactions
The primary chemical reactions involving this compound are typically conducted under controlled conditions to optimize yield and minimize side products. Reaction conditions such as temperature, solvent choice (e.g., DMF), and reaction time are crucial for successful synthesis.
Mechanism of Action
The mechanism of action for compounds like 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide primarily involves the inhibition of specific enzymes relevant to disease pathways. In vitro studies have demonstrated varying degrees of inhibition against cholinesterase enzymes, with IC50 values indicating potency levels that suggest efficacy in therapeutic applications related to neurodegenerative diseases.
Applications
The primary applications of 4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide include:
- Medicinal Chemistry : As a novel compound for therapeutic exploration.
- Inhibition of Specific Enzymes : Relevant to disease pathways.
- Potential Therapeutic Applications : Related to neurodegenerative diseases, based on in vitro studies showing inhibition of cholinesterase enzymes.
Additional Information
4-Bromo-N-(thiazol-2-yl)benzenesulfonamide is highlighted for its pharmacological properties, and its interaction with carrier proteins in the bloodstream affects its potential therapeutic efficacy. Studies aim to elucidate its pharmacokinetic mechanisms in relation to human serum albumin (HSA) using multi-spectroscopic and computational techniques . Spectroscopic analyses have shown the interaction between HSA and this compound through a static fluorescence quenching mechanism with spontaneous hydrophobic interactions and hydrogen bonding. The binding constant of the HSA‒compound complex was relatively moderate to strong .
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
- Substituent Effects: Bromine vs. Chlorine: Bromine in the target compound increases molecular weight (290.15 g/mol vs. 276.74 g/mol for chlorpropamide) and lipophilicity (ClogP ~2.1 vs. Pyrrolidinone vs. Sulfonyl Urea: The pyrrolidinone ring in the target compound replaces the sulfonyl urea group in chlorpropamide, altering hydrogen-bonding patterns. Pyrrolidinone’s carbonyl oxygen may act as a stronger H-bond acceptor, influencing receptor binding .
- Synthetic Routes: The target compound’s synthesis (if analogous to bromopropamide) involves in situ formation of isocyanate intermediates, offering atom efficiency (yield ~28–90%) . In contrast, β-amino ketone derivatives (e.g., ) employ Mannich reactions under mild conditions (24–40°C) .
- Biological Activity: Chlorpropamide and tolbutamide (sulfonyl ureas) directly stimulate insulin secretion, while the target compound’s pyrrolidinone moiety may target enzymes like PTP1B or PPARγ, as seen in ’s β-amino ketone derivatives (PPRE activation up to 66.35% of pioglitazone) . ’s compound shows dual PTP1B (IC50 ~5–10 µg/mL) and α-glucosidase inhibition, suggesting a multifactorial antidiabetic mechanism absent in classical sulfonyl ureas .
Crystallographic and Physicochemical Properties :
- Bromopropamide (density 1.626 g/cm³) has a higher density than chlorpropamide (~1.4 g/cm³), attributed to bromine’s larger atomic radius and tighter crystal packing via N–H···O bonds .
- The absence of reported crystal structures for the target compound highlights a gap, though its structural similarity to bromopropamide suggests analogous hydrogen-bonded networks .
Research Findings and Implications
- Therapeutic Potential: The target compound’s structural features align with emerging antidiabetic agents targeting enzyme inhibition over insulin secretion. Its bromine and pyrrolidinone groups may improve metabolic stability compared to first-generation sulfonyl ureas .
- Unresolved Questions: Direct biological data for the target compound are lacking. Comparative studies with ’s β-amino ketone derivatives could clarify its mechanism.
- Synthetic Advancements : The atom-efficient isocyanate route () offers scalability advantages over traditional methods, though yields require optimization .
Biological Activity
4-Bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a bromobenzene moiety linked to a pyrrolidine ring, which is further substituted with a sulfonamide group. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-oxopyrrolidine in the presence of a base such as triethylamine. This method allows for the formation of the target compound with high yield and purity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide exhibit significant anticancer activities. For instance, related benzenesulfonamides have shown potent cytotoxic effects against various cancer cell lines, including prostate (PC-3) and breast (MDA-MB-231) cancer cells. The IC50 values for these compounds ranged from 3.56 µM to 10.22 µM, indicating strong potential for therapeutic applications .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | PC-3 | 3.56 |
| Compound 4b | PC-3 | 8.99 |
| Compound 4a | PC-3 | 10.22 |
| Compound 4c | MDA-MB-231 | 8.5 |
Antimicrobial Activity
The antimicrobial activity of sulfonamides is well-documented, with several derivatives showing effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that compounds structurally related to 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide possess significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 6.63 mg/mL .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound d1 | E. coli | 6.72 |
| Compound d2 | S. aureus | 6.63 |
| Compound d3 | K. pneumoniae | Not specified |
The biological activity of 4-bromo-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is believed to be mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis, with IC50 values ranging from 10.93 nM to 25.06 nM .
- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .
- Protein Binding : The interaction with human serum albumin (HSA) has been studied using spectroscopic techniques, revealing moderate binding constants which suggest potential therapeutic efficacy through sustained circulation in the bloodstream .
Case Studies
A notable study evaluated the pharmacokinetics and therapeutic potential of a related compound, highlighting its interaction with HSA and its implications for drug design . This research underscores the importance of understanding the binding dynamics and metabolic pathways that influence the efficacy of sulfonamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
